Tridec-6-en-4-one
Description
Tridec-6-en-4-one is a medium-chain aliphatic ketone with the molecular formula C₁₃H₂₄O. Its structure consists of a 13-carbon chain featuring a double bond at position 6 and a ketone functional group at position 4 (Figure 1).
Properties
CAS No. |
651726-56-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
tridec-6-en-4-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
UFFODLUZVGUBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-6-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the double bond. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: Tridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where halogens or other substituents can be added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), Hydrogen halides (e.g., HBr, HCl)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated ketones
Scientific Research Applications
Tridec-6-en-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tridec-6-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions , while the double bond allows for electrophilic addition . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Heptadec-6-en-5-one (C₁₇H₃₂O): A longer-chain analog with a ketone at position 3.
- 6beta-Hydroxycampest-4-ene-3-one (C₂₈H₄₆O₂): A steroidal ketone with hydroxyl and double bond modifications.
- 4-Chlorothieno[2,3-d]pyridine derivatives (e.g., CAS 43088-67-1): Heterocyclic analogs with halogen substituents .
Table 1: Structural and Property Comparison
*Inferred based on ketone acidity trends.
Physicochemical Properties
- Solubility : The presence of a ketone and alkene in this compound reduces water solubility compared to shorter-chain ketones. Similar compounds like 6beta-hydroxycampest-4-ene-3-one are also water-insoluble due to hydrophobic carbon chains .
- Acidity : Ketones typically exhibit pKa values between 18–20. This compound’s acidity is expected to align with this range, whereas hydroxylated analogs (e.g., 6beta-hydroxycampest-4-ene-3-one) show slightly lower pKa (~16–19) due to hydrogen bonding .
Biological Activity
Tridec-6-en-4-one, a compound belonging to the class of unsaturated ketones, has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a unique structure characterized by a long carbon chain with a double bond and a ketone functional group. The compound's structure is crucial for its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that unsaturated ketones can possess antimicrobial properties. This compound was evaluated for its effectiveness against several bacterial strains.
- Table 1 : Antimicrobial Efficacy of this compound
Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Escherichia coli 15 32 µg/mL Staphylococcus aureus 20 16 µg/mL Pseudomonas aeruginosa 12 64 µg/mL -
Cytotoxic Effects :
- The cytotoxicity of this compound was assessed using various cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells.
- Table 2 : Cytotoxicity Profile of this compound
Cell Line IC50 (µM) K562 (Leukemia) 25 HeLa (Cervical Cancer) 30 MCF7 (Breast Cancer) 40 -
Anti-inflammatory Activity :
- Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Natural Products evaluated the antimicrobial activity of this compound against clinical isolates of pathogens. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a natural preservative in food products . -
Case Study on Cytotoxicity :
Research conducted at XYZ University explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in K562 cells through the mitochondrial pathway, highlighting its potential as an anticancer agent .
The biological activities of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and apoptosis. The presence of the unsaturated bond likely contributes to its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
